molecular formula C20H24N4O6S B2726960 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 874804-50-9

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2726960
CAS No.: 874804-50-9
M. Wt: 448.49
InChI Key: FNLGUUNGFOFVFB-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a synthetic small molecule investigated for its potential to modulate protein-protein interactions, particularly as a protein arginine methyltransferase 5 (PRMT5) inhibitor. The compound's structure integrates a sulfonyl oxazolidine core, an ethanediamide linker, and a pyridinylmethyl group, a design often associated with binding to enzyme active sites and disrupting substrate recognition. Research into this compound is primarily focused on oncology, where inhibiting PRMT5 presents a promising therapeutic strategy for various cancers, including hematological malignancies and solid tumors, by affecting symmetric dimethylarginine (SDMA) levels and disrupting subsequent cellular signaling pathways [https://pubchem.ncbi.nlm.nih.gov/]. Its mechanism of action involves competing with the S-adenosylmethionine (SAM) co-factor or the protein substrate, thereby preventing the methylation of arginine residues on target proteins, which is a critical post-translational modification for gene expression, RNA processing, and cellular differentiation. This reagent is intended For Research Use Only and is a valuable tool for scientists studying epigenetic regulation, cancer biology, and the development of novel targeted therapies.

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-14-11-16(3-4-17(14)29-2)31(27,28)24-9-10-30-18(24)13-23-20(26)19(25)22-12-15-5-7-21-8-6-15/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLGUUNGFOFVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C23H29N3O6S\text{C}_{23}\text{H}_{29}\text{N}_{3}\text{O}_{6}\text{S}

Key Functional Groups

  • Oxazolidinone Ring : Provides structural stability and potential interactions with biological targets.
  • Sulfonyl Group : Known for its ability to form strong interactions with proteins.
  • Pyridine Ring : May contribute to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group is particularly noted for its ability to engage in strong non-covalent interactions, which may modulate enzyme activity and influence metabolic pathways.

Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, oxazolidinone derivatives have been reported to inhibit bacterial protein synthesis, making them valuable in treating infections caused by resistant strains .
  • Antioxidant Properties : Some derivatives have shown promising antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents targeting oxidative damage-related diseases .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic processes has been a focus of research. Studies indicate that the oxazolidinone framework can interfere with enzyme-substrate interactions, leading to altered metabolic pathways .

Case Studies

A study conducted on structurally similar compounds demonstrated their efficacy against various bacterial strains, highlighting the potential of this compound as an antimicrobial agent. The results indicated a dose-dependent response in inhibiting bacterial growth, suggesting that further exploration could yield effective therapeutic agents .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Oxazolidinone Ring : This is typically achieved through the reaction of an amino alcohol with a carbonyl compound under controlled conditions.
  • Introduction of the Sulfonyl Group : Reacting the oxazolidinone intermediate with a sulfonyl chloride in the presence of a base facilitates this step.
  • Attachment of the Pyridine Group : The final product is formed by alkylating the sulfonyl oxazolidinone with a pyridine derivative .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
N1-((3-(4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamideStructureAntibacterial
N1-((3-(4-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamideStructureAntifungal

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxy-3-methylbenzenesulfonyl group enhances steric bulk compared to simpler sulfonamides (e.g., ), which may influence solubility and binding kinetics.
  • The ethanediamide linker provides two amide bonds, increasing hydrogen-bonding capacity relative to mono-amide analogs like 9a .

Implications for Bioactivity (Hypothetical)

  • Sulfonamide-containing compounds (e.g., ) often exhibit kinase or protease inhibitory activity due to sulfonamide-protein interactions.
  • Oxazolidines are associated with antibacterial and anti-inflammatory effects, as seen in linezolid derivatives .
  • Pyridinylmethyl groups (e.g., in 9a–9g ) enhance solubility and facilitate binding to aromatic residues in enzyme active sites.

Q & A

Basic Research Question

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with a racemic standard .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for similar oxazolidinones .

Advanced Research Question

  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry. Collaborate with synchrotron facilities for high-resolution data .
  • NMR NOE Experiments : Perform 2D NOESY to detect spatial proximity between protons on the oxazolidinone ring and adjacent groups .

What analytical techniques are most effective for characterizing intermediates and the final compound?

Basic Research Question

  • LC-MS : Confirm molecular weight and purity (>95%) using electrospray ionization (ESI+) .
  • 1H/13C NMR : Assign protons and carbons, focusing on sulfonyl (δ 7.5–8.0 ppm) and pyridinyl (δ 8.5–8.7 ppm) regions .

Advanced Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Validate exact mass (e.g., C₂₄H₂₈N₄O₆S) with <2 ppm error .
  • Elemental Analysis : Ensure C, H, N, S content matches theoretical values (±0.3%) to rule out hydrate/solvate formation .

How should researchers design biological assays to evaluate this compound’s enzyme inhibition potential?

Basic Research Question

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, matrix metalloproteinases) .
  • Kinetic Assays : Use fluorogenic substrates (e.g., FITC-labeled peptides) to measure IC₅₀ values in vitro .

Advanced Research Question

  • Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes with target enzymes. Validate with mutagenesis (e.g., alanine scanning) .
  • SPR Analysis : Quantify binding affinity (KD) via surface plasmon resonance using immobilized enzyme targets .

How can contradictory bioactivity data across studies be systematically resolved?

Advanced Research Question

  • Purity Reassessment : Re-analyze batches via HPLC-MS to detect impurities (>98% purity required) .
  • Assay Standardization : Use WHO-recommended protocols (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., Prism) to compare IC₅₀ values across labs, accounting for assay conditions (pH, temperature) .

What strategies mitigate degradation during long-term storage?

Basic Research Question

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the ethanediamide bond .
  • Stability Studies : Conduct accelerated aging (40°C/75% RH for 6 months) with periodic HPLC checks .

Advanced Research Question

  • DSC/TGA Analysis : Identify decomposition temperatures and hygroscopicity to optimize storage conditions .
  • Protective Excipients : Co-formulate with cyclodextrins to stabilize the sulfonyl group .

How can researchers optimize synthetic yield while minimizing toxic byproducts?

Advanced Research Question

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .
  • Catalyst Recycling : Use immobilized palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to reduce heavy metal waste .
  • Byproduct Analysis : Employ GC-MS to track and eliminate genotoxic impurities (e.g., alkyl sulfonates) .

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